2-AMINO-4-(PYRIDIN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(PYRIDIN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE typically involves multicomponent reactions (MCRs) that combine aldehydes, malononitrile, and β-ketoesters in the presence of catalysts . These reactions are often carried out under controlled temperatures and pH conditions to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(PYRIDIN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under basic conditions.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts, basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2-AMINO-4-(PYRIDIN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(PYRIDIN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3-CYANO-4H-CHROMENES: Known for their pharmacological properties and used in drug discovery.
IMIDAZOPYRIDINES: Exhibit a range of biological activities and are used in various therapeutic applications.
Uniqueness
2-AMINO-4-(PYRIDIN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE stands out due to its unique structure, which combines multiple functional groups and a polycyclic framework.
Properties
IUPAC Name |
2-amino-4-pyridin-3-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c18-10-14-16(12-6-5-9-20-11-12)13-7-3-1-2-4-8-15(13)21-17(14)19/h5-6,9,11H,1-4,7-8H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFJHHWHMSBLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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